1-bromo-4-[(1S)-1-methoxyethyl]benzene
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Overview
Description
1-Bromo-4-[(1S)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11BrO. It is a colorless liquid at room temperature and exhibits properties typical of aromatic hydrocarbons. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-bromo-4-[(1S)-1-methoxyethyl]benzene can be achieved through several routes. One common method involves the bromination of 4-[(1S)-1-methoxyethyl]benzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-Bromo-4-[(1S)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-[(1S)-1-methoxyethyl]anisole .
Scientific Research Applications
1-Bromo-4-[(1S)-1-methoxyethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving aromatic substitution reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-bromo-4-[(1S)-1-methoxyethyl]benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-[(1S)-1-methoxyethyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-nitrobenzene: This compound has a nitro group instead of a methoxyethyl group, leading to different reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: The trifluoromethoxy group imparts unique electronic properties, making it useful in different synthetic applications.
4-Bromo-1-methoxybenzene: This compound lacks the ethyl group, resulting in different steric and electronic effects.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in various fields.
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-4-[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
InChI Key |
DUCFFBWPWJEFDI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
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